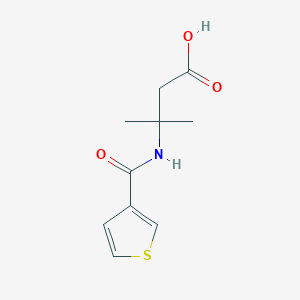
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, also known as MTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTCA belongs to a class of compounds known as thiazolidinediones, which have been extensively studied for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
Applications De Recherche Scientifique
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic benefits in various diseases such as diabetes, cancer, and inflammation. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, and has been implicated in the pathogenesis of various diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.
Mécanisme D'action
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid exerts its therapeutic effects by activating PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation by 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production, which are beneficial in the treatment of diabetes. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to have various biochemical and physiological effects, including improved glucose and lipid metabolism, anti-inflammatory effects, and anti-cancer effects. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to improve insulin sensitivity, decrease hepatic glucose production, and increase glucose uptake in adipose tissue and skeletal muscle. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, colon cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid is also relatively inexpensive compared to other thiazolidinediones such as pioglitazone and rosiglitazone. However, 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has some limitations for lab experiments, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid also has a relatively short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, including its potential therapeutic benefits in other diseases such as neurodegenerative diseases and cardiovascular diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic benefits in other neurodegenerative diseases such as Alzheimer's disease. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to have cardioprotective effects in animal models of myocardial infarction, and further research is needed to determine its potential therapeutic benefits in other cardiovascular diseases such as heart failure. Additionally, further research is needed to optimize the synthesis and formulation of 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid for improved bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid involves the reaction of 3-thiophenecarboxylic acid with 3-amino-2,2-dimethylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3-methyl-3-(thiophene-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,5-8(12)13)11-9(14)7-3-4-15-6-7/h3-4,6H,5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPUNMOOWLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
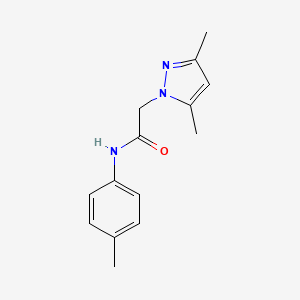
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)
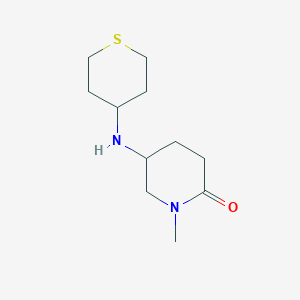
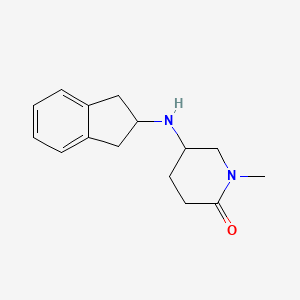
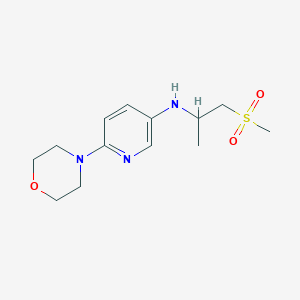
![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)